PC DBCO-PEG4-NHS Ester
Overview
Description
PC DBCO-PEG4-NHS Ester is a compound widely used in the field of click chemistry. It is a polyethylene glycol (PEG) based reagent that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimidyl (NHS) ester group. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the NHS ester group reacts specifically with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC DBCO-PEG4-NHS Ester typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent to introduce functional groups.
Introduction of DBCO Group: The activated PEG is then reacted with a dibenzocyclooctyne derivative to introduce the DBCO group.
Formation of NHS Ester: Finally, the PEG-DBCO intermediate is reacted with N-hydroxysuccinimide to form the NHS ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale activation of PEG: Using industrial-grade activating agents.
Efficient introduction of DBCO groups: Through optimized reaction conditions to ensure high yield.
Formation of NHS ester: Under controlled conditions to maintain product purity and stability.
Chemical Reactions Analysis
Types of Reactions
PC DBCO-PEG4-NHS Ester undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole rings.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous buffers at neutral to slightly basic pH (7-9).
Amide Bond Formation: Conducted in non-amine-containing buffers such as phosphate-buffered saline (PBS) at pH 7-9.
Major Products Formed
Triazole Rings: Formed from SPAAC reactions.
Amide Bonds: Formed from reactions with primary amines
Scientific Research Applications
PC DBCO-PEG4-NHS Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PC DBCO-PEG4-NHS Ester involves:
Comparison with Similar Compounds
PC DBCO-PEG4-NHS Ester is unique due to its combination of DBCO and NHS ester groups, which allows for both SPAAC and amide bond formation. Similar compounds include:
DBCO-PEG4-Succinimidyl Ester: Similar in structure but may have different spacer lengths.
DBCO-Sulfo-NHS Ester: Contains a sulfo group, making it more water-soluble.
Azido-PEG4-NHS Ester: Contains an azide group instead of DBCO, used for different click chemistry applications.
This compound stands out due to its versatility and efficiency in bioconjugation and click chemistry applications .
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55N5O16/c1-33(67-47(58)68-51-45(56)15-16-46(51)57)37-30-40(61-2)41(31-39(37)52(59)60)66-21-7-12-42(53)49-20-23-63-25-27-65-29-28-64-26-24-62-22-18-43(54)48-19-17-44(55)50-32-36-10-4-3-8-34(36)13-14-35-9-5-6-11-38(35)50/h3-6,8-11,30-31,33H,7,12,15-29,32H2,1-2H3,(H,48,54)(H,49,53) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJGBQJIEISILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)OC)OC(=O)ON5C(=O)CCC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55N5O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098500 | |
Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
946.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055025-02-8 | |
Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055025-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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